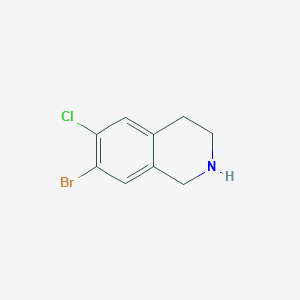
4-Chloro-5-methylpyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both a boronic acid group and a chloropyridine moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-5-methylpyridin-3-yl)boronic acid typically involves the borylation of 4-chloro-5-methylpyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the coupling with the pyridine derivative . The reaction is usually carried out under mild conditions, making it efficient and scalable.
Industrial Production Methods: In an industrial setting, the production of (4-Chloro-5-methylpyridin-3-yl)boronic acid can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents also enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-5-methylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out at temperatures ranging from 50-100°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-5-methylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
- (4-Bromo-5-methylpyridin-3-yl)boronic acid
- (4-Fluoro-5-methylpyridin-3-yl)boronic acid
- (4-Methylpyridin-3-yl)boronic acid
Uniqueness: (4-Chloro-5-methylpyridin-3-yl)boronic acid is unique due to the presence of the chlorine atom, which can participate in additional reactions, such as nucleophilic substitution, providing further functionalization opportunities . This makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C6H7BClNO2 |
|---|---|
Molecular Weight |
171.39 g/mol |
IUPAC Name |
(4-chloro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
QXOZUQQZGYHUOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1Cl)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)
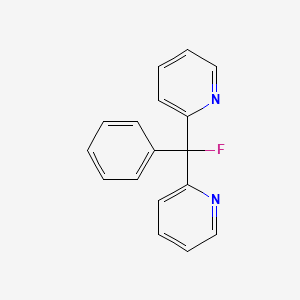


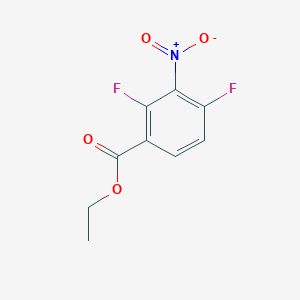
![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)


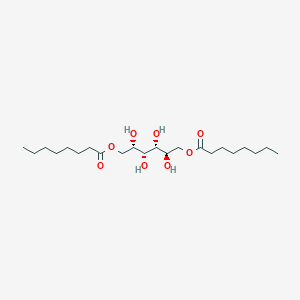
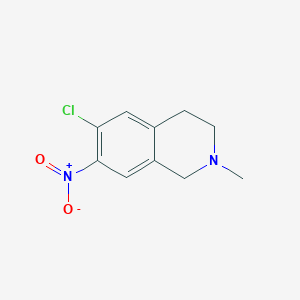
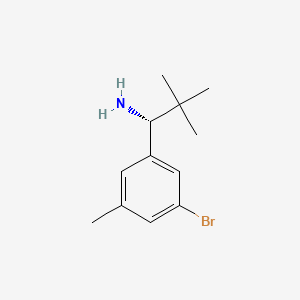
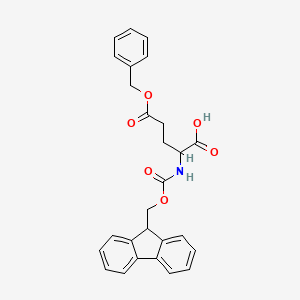
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
